1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
Description
Properties
IUPAC Name |
1-(1-but-3-enylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-4-5-12-7-9(6-11-12)8(2)10/h3,6-8H,1,4-5,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMYSKBYTODZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine, also known as CAS 2098012-42-9, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 165.24 g/mol. The structure includes a pyrazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. For instance, in a study evaluating various alkaloids, certain compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the pyrazole ring is thought to enhance the interaction with microbial targets.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[1-(but-3-en-1-yl)-pyrazol] | S. aureus | 0.0039 mg/mL |
| E. coli | 0.025 mg/mL | |
| Other Pyrazole Derivatives | Varies | Varies |
Antifungal Activity
In addition to antibacterial properties, some studies have reported antifungal activity associated with pyrazole derivatives. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial metabolism or growth regulation.
Case Studies
Several case studies have been conducted to assess the efficacy of pyrazole derivatives:
- Case Study on Antibacterial Activity : A study involving the synthesis and testing of various pyrazole derivatives showed that compounds similar to 1-[1-(but-3-en-1-yl)-pyrazol] demonstrated potent activity against S. aureus and E. coli, with complete bacterial death observed within a specified time frame .
- Evaluation of Antifungal Properties : Another study focused on the antifungal potential of pyrazole derivatives found that certain modifications to the pyrazole structure significantly enhanced antifungal activity against common pathogens like Candida species .
Scientific Research Applications
Overview
1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine, with the CAS number 2098012-42-9, is a compound that has shown promise in various research applications due to its unique pyrazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound has been explored in several studies, indicating its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Case studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 µM |
| Escherichia coli | 62.5 - 125 µM |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with protein synthesis pathways.
Antifungal Activity
In addition to antibacterial properties, studies have indicated antifungal activity against common pathogens such as Candida species. Modifications to the pyrazole structure have been shown to enhance antifungal efficacy significantly.
Case Studies
Several case studies have been conducted to evaluate the efficacy and applications of pyrazole derivatives, including:
Case Study on Antibacterial Activity : A study synthesized various pyrazole derivatives and tested their efficacy against S. aureus and E. coli, revealing complete bacterial death within specified time frames.
Evaluation of Antifungal Properties : Another study focused on the antifungal potential of pyrazole derivatives, finding that structural modifications significantly enhanced activity against Candida species.
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound holds potential for development in various therapeutic areas:
Pharmaceutical Development
The compound's unique structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug development targeting infections and inflammatory diseases.
Research Applications
As a research compound, it serves as a valuable tool in studying the mechanisms of action of pyrazole derivatives and their interactions with biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine with structurally related pyrazole derivatives, focusing on substituents, molecular properties, and applications:
Table 1: Structural and Functional Comparison of Pyrazole-Based Amines
Key Comparisons:
Fluorophenyl derivatives () exhibit distinct electronic effects due to fluorine’s electronegativity, often improving metabolic stability in drug candidates.
Synthetic Routes :
- Copper-catalyzed coupling (e.g., ) and hydrogenation () are common methods for pyrazole-amine synthesis. The target compound may require similar strategies, leveraging the alkene for post-synthetic modifications.
Biological Relevance: While the target compound’s bioactivity is uncharacterized, pyrazole derivatives are prominent in serotonin receptor modulation () and antimicrobial agents ().
Physicochemical Properties :
Preparation Methods
Metal-Free Synthesis of α-Substituted Homoallylamines (Relevant to But-3-en-1-yl Substituent)
A recent study demonstrates a metal-free method to synthesize α-substituted homoallylamines, which are structurally related to the but-3-en-1-yl substituent on pyrazole nitrogen. The procedure involves the reaction of benzophenone imine with allylmagnesium chloride under anhydrous conditions, followed by hydrolysis and extraction to yield the desired amine intermediate with high yield (80%).
- Key Reaction Conditions:
- Solvent: Dry 2-methyl tetrahydrofuran (2-MeTHF)
- Temperature: 0 °C to room temperature
- Reagents: Benzophenone imine, allylmagnesium chloride
- Work-up: Acidic hydrolysis in aqueous acetic acid, extraction with methyl tert-butyl ether (MTBE), and neutralization with NaOH
This protocol provides a reliable route to obtain the but-3-en-1-yl amine fragment, which can then be coupled to the pyrazole ring.
Formation of the Pyrazole Core and Substitution at the 4-Position
The pyrazole core is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or via cyclization of appropriate precursors.
Claisen–Schmidt Condensation for Pyrazole Derivatives
In the context of pyrazole derivatives, the Claisen–Schmidt condensation catalyzed by potassium hydroxide (KOH) has been employed to synthesize 1H-pyrazole-4-carbaldehyde derivatives. These aldehydes serve as key intermediates for further functionalization at the 4-position of the pyrazole ring.
- Reaction Example:
- Condensation between 1H-pyrazole-4-carbaldehyde derivatives and 4-phenylbut-3-en-2-one derivatives
- Catalyst: KOH
- Outcome: Formation of α,β-unsaturated ketones fused to the pyrazole ring, which can be further transformed
Introduction of the Ethan-1-amine Group
The ethan-1-amine group at the 4-position of the pyrazole ring can be introduced by reductive amination or nucleophilic substitution reactions starting from aldehyde or ketone precursors.
Reductive Amination Using Aldehydes and Amines
A general procedure involves the reaction of the pyrazole-4-carbaldehyde intermediate with an appropriate amine under mild conditions, often in the presence of molecular sieves and a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The reaction proceeds at room temperature, and the product is isolated after filtration and solvent removal.
- Typical Reaction Setup:
- Reagents: Pyrazole-4-carbaldehyde, amine (e.g., ethan-1-amine or related amines)
- Additives: 4Å molecular sieves to remove water
- Solvent: HFIP
- Conditions: Stirring at room temperature for several hours
- Work-up: Filtration, solvent evaporation, extraction with ethyl acetate or dichloromethane, washing with aqueous NaOH, drying, and concentration
This method yields α-substituted homoallylamines with high purity and yield, applicable to the synthesis of the target compound.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Analysis
- The metal-free synthesis of the but-3-en-1-yl amine fragment is advantageous due to mild conditions and high yield, avoiding metal contamination.
- The Claisen–Schmidt condensation provides a versatile route to functionalize the pyrazole ring at the 4-position with unsaturated ketones, which are precursors for further amination.
- Reductive amination under mild, metal-free conditions using HFIP as solvent facilitates the formation of the ethan-1-amine group without harsh reagents or conditions, preserving sensitive functional groups.
- The combination of these methods allows for modular and efficient synthesis of the target compound with potential for structural diversification.
Q & A
Q. What are the optimized synthetic routes for 1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine, and what catalytic systems improve reaction efficiency?
The synthesis of pyrazole-amine derivatives often involves coupling reactions under transition metal catalysis. For example, a copper(I)-catalyzed Ullmann-type coupling using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been reported for analogous pyrazole-amine compounds, yielding ~17.9% after chromatographic purification . Optimization may involve testing alternative ligands (e.g., 1,10-phenanthroline) or microwave-assisted heating to reduce reaction time and improve yield.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Key characterization techniques include:
- ¹H/¹³C NMR : Peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and the allyl (but-3-en-1-yl) substituent (δ 5.0–5.8 ppm for vinyl protons) .
- HRMS (ESI) : Molecular ion [M+H]+ to confirm molecular weight (e.g., m/z 215 for a related compound) .
- Chromatography : Gradient elution (e.g., 0–100% ethyl acetate/hexane) for purification .
Q. What purification strategies are effective for isolating high-purity this compound?
Column chromatography with silica gel and a gradient solvent system (e.g., ethyl acetate/hexane) is standard . For polar byproducts, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase may enhance resolution.
Q. What structural features are confirmed by X-ray crystallography in related pyrazole-amine derivatives?
Single-crystal X-ray diffraction of analogs reveals planar pyrazole rings and specific dihedral angles between substituents (e.g., 15–25° between pyrazole and phenyl groups), critical for understanding steric effects in binding studies .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature influence the regioselectivity of pyrazole functionalization?
Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitution reactions, favoring substitution at the pyrazole C4 position. Elevated temperatures (>50°C) may shift selectivity toward C5 functionalization due to kinetic vs. thermodynamic control .
Q. What computational methods (e.g., DFT) predict the reactivity of the allyl (but-3-en-1-yl) group in further derivatization?
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density distributions, identifying reactive sites (e.g., the terminal alkene in the but-3-en-1-yl group for Diels-Alder or epoxidation reactions) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity in pyrazole-amine analogs?
- Electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring enhance binding to hydrophobic enzyme pockets, as seen in analogs with IC₅₀ values <1 µM for kinase inhibition .
- Allyl chain length : Shorter chains (e.g., propenyl vs. butenyl) reduce metabolic stability in vivo due to increased oxidation susceptibility .
Q. What contradictions exist in reported pharmacological data for pyrazole-amine derivatives, and how can they be resolved?
Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM for similar compounds) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardizing protocols and using orthogonal assays (e.g., SPR vs. fluorescence polarization) can clarify inconsistencies .
Q. How can cross-coupling reactions be integrated into late-stage functionalization of the but-3-en-1-yl group?
Pd-catalyzed Heck coupling or photoinduced thiol-ene "click" reactions can append pharmacophores (e.g., fluorophores or biotin tags) to the terminal alkene, enabling applications in target identification .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
Low yields in asymmetric catalysis (e.g., <20% ee with Cu(I) catalysts) may require chiral auxiliaries or enzymatic resolution. Immobilized catalysts in flow reactors improve reproducibility at larger scales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
